molecular formula C16H20O B8724342 4-(4-Cyclohexylphenyl)-3-butyn-1-ol CAS No. 63327-36-6

4-(4-Cyclohexylphenyl)-3-butyn-1-ol

Cat. No. B8724342
Key on ui cas rn: 63327-36-6
M. Wt: 228.33 g/mol
InChI Key: PNJRGDZUMNBBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04073936

Procedure details

To a solution of 153 g of ethylbromide in 160 ml of abs. THF, is added a suspension of 36 g of magnesium turning in 330 ml of THF, (to obtain a solution of ethyl magnesium bromide) and the reaction mixture cooled to 0° to 5°. To the reaction mixture is then added, dropwise, a solution of 214 g of p-cyclohexylphenylacetylene in 420 ml of abs. THF, over a period of one hour. The resulting thick suspension is diluted with 200 of abs. THF and then refluxed for 1.5 hours. The reaction mixture is then cooled to 0°, and a solution of 62 g ethylene oxide in 420 ml of abs. THF added thereto, dropwise, over a period of one hour. After addition is completed, the reaction mixture is refluxed for 2.5 hours, then decomposed by adding dilute sulfuric acid (5%), and extracted with ether. The combined ether extracts are washed with water, then brine, and evaporated i.v. to dryness to obtain a residue from which is crystallized 4-(p-cyclohexylphenyl)-3-butyn-1 -ol, m.p. 56° - 59° from pentane.
Name
p-cyclohexylphenylacetylene
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13]#[CH:14])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:15]1[O:17][CH2:16]1.S(=O)(=O)(O)O>C1COCC1>[CH:1]1([C:7]2[CH:8]=[CH:9][C:10]([C:13]#[C:14][CH2:15][CH2:16][OH:17])=[CH:11][CH:12]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1

Inputs

Step One
Name
p-cyclohexylphenylacetylene
Quantity
214 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C#C
Step Two
Name
Quantity
62 g
Type
reactant
Smiles
C1CO1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° to 5°
ADDITION
Type
ADDITION
Details
To the reaction mixture is then added
ADDITION
Type
ADDITION
Details
The resulting thick suspension is diluted with 200 of abs
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 0°
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether extracts are washed with water
CUSTOM
Type
CUSTOM
Details
brine, and evaporated i.v
CUSTOM
Type
CUSTOM
Details
to dryness to obtain a residue from which
CUSTOM
Type
CUSTOM
Details
is crystallized 4-(p-cyclohexylphenyl)-3-butyn-1 -ol, m.p. 56° - 59° from pentane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C#CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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